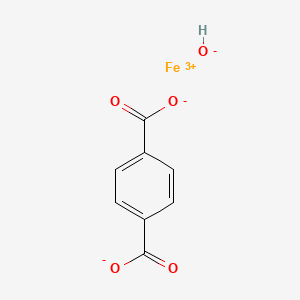
Iron(3+) terephthalate hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(3+) terephthalate hydroxide is a metal-organic framework (MOF) compound that has garnered significant interest in recent years due to its unique properties and potential applications. This compound is composed of iron ions coordinated with terephthalate ligands and hydroxide ions, forming a porous, crystalline structure. The combination of metal ions and organic linkers in MOFs like this compound allows for a high degree of tunability and functionality, making them suitable for various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(3+) terephthalate hydroxide can be synthesized through various methods, including solvothermal and reflux techniques. One common approach involves the reaction of iron(III) chloride with terephthalic acid in the presence of a solvent such as N,N-dimethylformamide (DMF) and ethanol. The reaction mixture is typically heated at temperatures ranging from 80°C to 150°C for several hours to facilitate the formation of the MOF structure .
Industrial Production Methods: While laboratory-scale synthesis of this compound is well-documented, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. Factors such as solvent choice, temperature, and reaction time must be carefully controlled. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Iron(3+) terephthalate hydroxide undergoes various chemical reactions, including:
Oxidation and Reduction: The iron ions in the MOF can participate in redox reactions, making the compound useful in catalysis and sensing applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron ions within the MOF.
Reduction: Reducing agents such as sodium borohydride can reduce the iron ions.
Substitution: Various organic acids or amines can be used to substitute the terephthalate ligands under controlled conditions.
Major Products Formed:
Oxidation: Oxidized forms of the MOF with altered electronic properties.
Reduction: Reduced forms of the MOF with potential changes in magnetic properties.
Substitution: Modified MOFs with different functional groups and properties.
Aplicaciones Científicas De Investigación
Iron(3+) terephthalate hydroxide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which iron(3+) terephthalate hydroxide exerts its effects is primarily based on its porous structure and the redox activity of the iron ions. The MOF can adsorb and release molecules through its pores, making it effective in catalysis and adsorption applications. Additionally, the iron ions can undergo redox reactions, facilitating electron transfer processes in catalytic and sensing applications .
Comparación Con Compuestos Similares
Iron-based Layered Double Hydroxides: These compounds share similar structural features but differ in their metal ion composition and layer structure.
Gallium(III) Compounds: Gallium compounds mimic iron in biological systems and have similar antimicrobial properties.
Uniqueness: Iron(3+) terephthalate hydroxide stands out due to its high thermal stability, tunable porosity, and versatile chemical reactivity. Its ability to undergo various chemical modifications and its wide range of applications make it a unique and valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C8H5FeO5 |
|---|---|
Peso molecular |
236.97 g/mol |
Nombre IUPAC |
iron(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
Clave InChI |
IFKXKZNXXSVORM-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


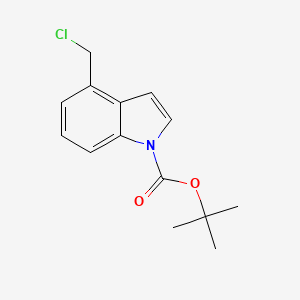
![[(E)-Cinnamyl]phosphonic acid](/img/structure/B12506754.png)
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
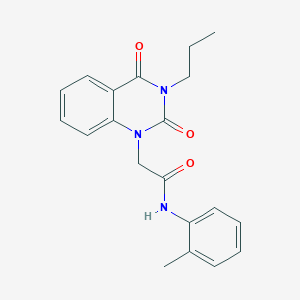
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
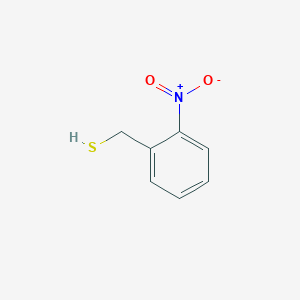
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)
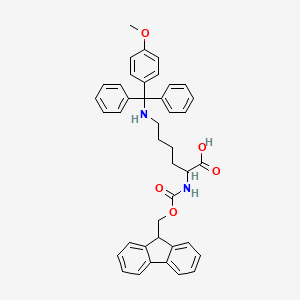
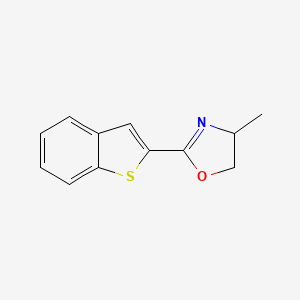
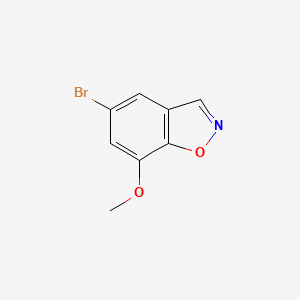
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine](/img/structure/B12506812.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)
